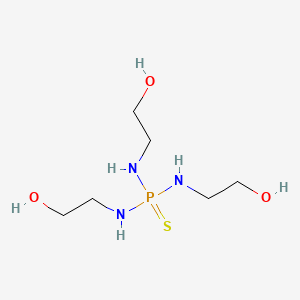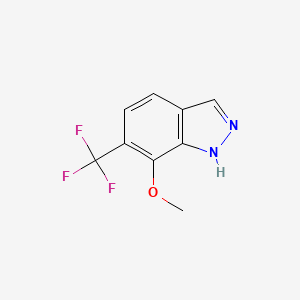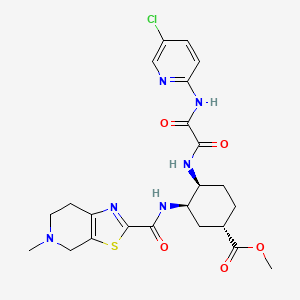
Edoxaban Cyclohexyl Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Edoxaban Cyclohexyl Methyl Ester is a chemical compound that serves as an impurity in the synthesis of Edoxaban, an anticoagulant medication used to prevent and treat blood clots. This compound is structurally related to Edoxaban and is often studied for its potential effects and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Edoxaban Cyclohexyl Methyl Ester typically involves the esterification of Edoxaban with cyclohexanol under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and large-scale esterification processes are employed to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions: Edoxaban Cyclohexyl Methyl Ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are carried out using strong nucleophiles like sodium azide or iodide ions in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: Edoxaban Cyclohexyl Methyl Ester is used as a reference standard in analytical chemistry to study the purity and stability of Edoxaban.
Biology: In biological research, this compound is used to investigate the metabolic pathways and potential side effects of Edoxaban.
Medicine: The compound is studied for its anticoagulant properties and potential use in developing new anticoagulant drugs.
Industry: In the pharmaceutical industry, this compound is used in the quality control of Edoxaban production to ensure the absence of impurities.
Mechanism of Action
The mechanism by which Edoxaban Cyclohexyl Methyl Ester exerts its effects is similar to that of Edoxaban itself. It inhibits Factor Xa, a key enzyme in the coagulation cascade, thereby preventing the formation of thrombin and subsequent blood clot formation. The molecular targets include Factor Xa and other components of the coagulation pathway.
Comparison with Similar Compounds
Rivaroxaban: Another Factor Xa inhibitor used as an anticoagulant.
Apixaban: Similar to Edoxaban, used for preventing and treating blood clots.
Dabigatran: A direct thrombin inhibitor used as an anticoagulant.
Uniqueness: Edoxaban Cyclohexyl Methyl Ester is unique in its structural similarity to Edoxaban and its role as an impurity in its synthesis. Its specific chemical properties and reactions make it distinct from other compounds in the same class.
Properties
Molecular Formula |
C23H27ClN6O5S |
|---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
methyl (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H27ClN6O5S/c1-30-8-7-15-17(11-30)36-22(28-15)21(33)27-16-9-12(23(34)35-2)3-5-14(16)26-19(31)20(32)29-18-6-4-13(24)10-25-18/h4,6,10,12,14,16H,3,5,7-9,11H2,1-2H3,(H,26,31)(H,27,33)(H,25,29,32)/t12-,14-,16+/m0/s1 |
InChI Key |
NYBKJHZVMNBLJL-DUVNUKRYSA-N |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)OC |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


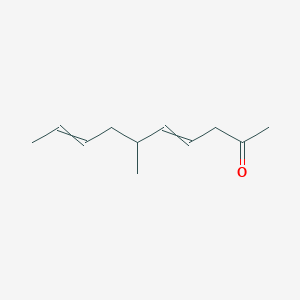
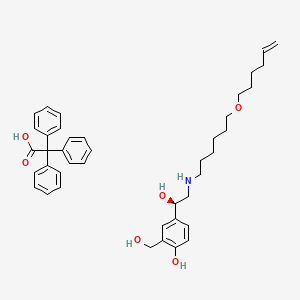
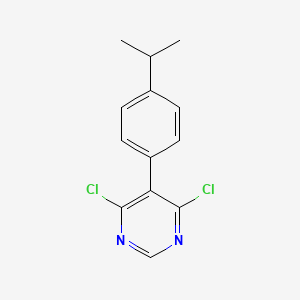
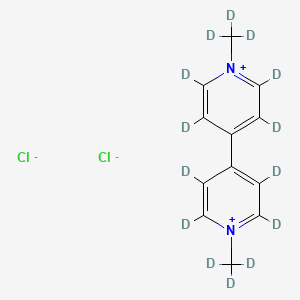
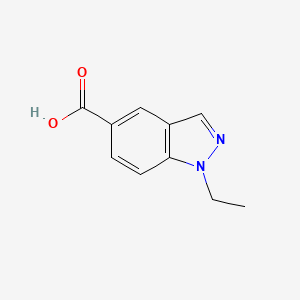
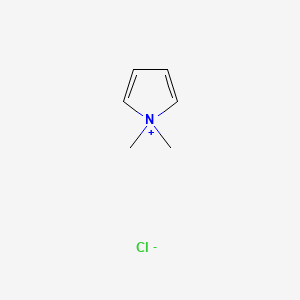
![(6aR,9R)-N-[(1S,2R,7R)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B15352316.png)
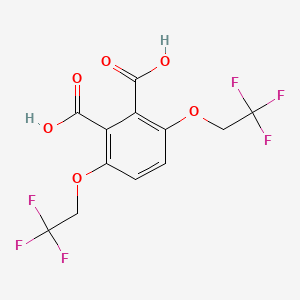
![(3S,8S,9R,10R,13S,14R)-10,13-dimethyl-17-methylidene-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B15352330.png)


![(3S)-3-hexyl-4-[(2R)-2-tri(propan-2-yl)silyloxytridecyl]oxetan-2-one](/img/structure/B15352356.png)
